molecular formula C20H28N4O5S B2470768 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1286726-14-4

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2470768
CAS RN: 1286726-14-4
M. Wt: 436.53
InChI Key: LFQKUTANCVFQOJ-UHFFFAOYSA-N
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Description

N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H28N4O5S and its molecular weight is 436.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study by Oinuma et al. (1991) explored the synthesis of benzenesulfonamides, including compounds similar to N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide, as potent inhibitors of membrane-bound phospholipase A2. These compounds demonstrated significant effectiveness in reducing the size of myocardial infarction in rats, indicating potential therapeutic applications in cardiovascular diseases (Oinuma et al., 1991).

Spectral Analysis and Enzymatic Activity

Khalid et al. (2016) conducted research on 1,3,4-oxadiazole bearing compounds, structurally related to the compound , focusing on their spectral analysis and biological evaluation. These compounds showed activity against butyrylcholinesterase enzyme, suggesting potential for therapeutic use in conditions like Alzheimer's disease (Khalid et al., 2016).

Antibacterial Studies

Another study by Khalid et al. (2016) on N-substituted derivatives of similar compounds revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in the development of new antibiotics or antimicrobial agents (Khalid et al., 2016).

Uroselective α1-Adrenergic Receptor Antagonism

Research by Rak et al. (2016) on arylsulfonamide derivatives, structurally related to the compound , identified their potential as α1-adrenoceptor antagonists with uroselective profiles. This indicates possible applications in treating conditions like benign prostatic hyperplasia or urinary retention (Rak et al., 2016).

Role in Orexin-1 Receptor Mechanisms

A study by Piccoli et al. (2012) evaluated compounds similar to this compound in the context of compulsive food consumption and binge eating. This research points to potential implications in the treatment of eating disorders and highlights the role of orexin-1 receptor mechanisms (Piccoli et al., 2012).

properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-14-5-6-16(12-17(14)24-9-3-4-18(24)25)22-20(27)19(26)21-13-15-7-10-23(11-8-15)30(2,28)29/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKUTANCVFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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